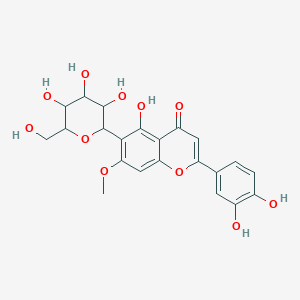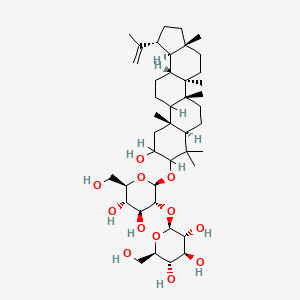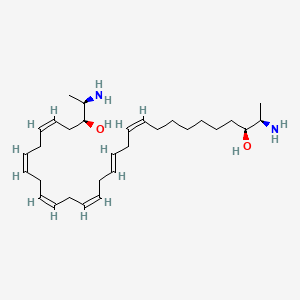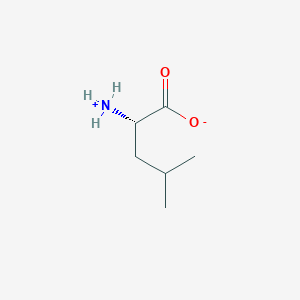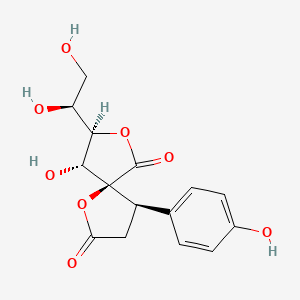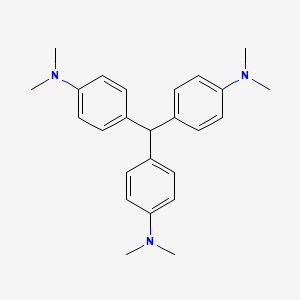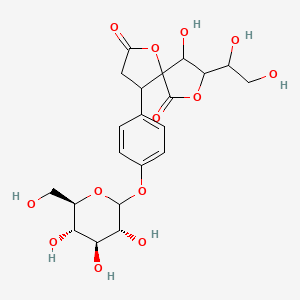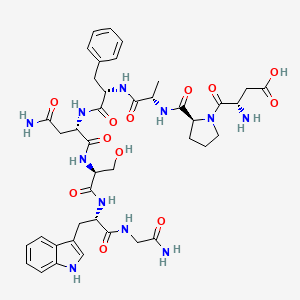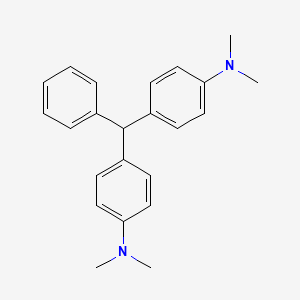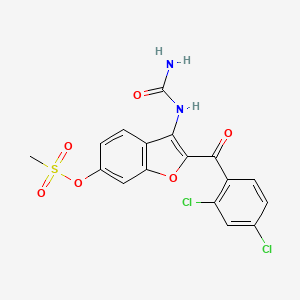
Lirimilast
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lirimilast involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lirimilast durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen werden eingesetzt, um verschiedene Substituenten an der Kernstruktur von this compound einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Lirimilast hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung in der Untersuchung von PDE4-Inhibitoren und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht für seine Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Modulation von Entzündungsreaktionen.
Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Atemwegserkrankungen wie Asthma und COPD.
Industrie: Eingesetzt bei der Entwicklung neuer entzündungshemmender Medikamente und Formulierungen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Phosphodiesterase-4 (PDE4) hemmt, einem Enzym, das für den Abbau von zyklischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung von PDE4 erhöht this compound den intrazellulären cAMP-Spiegel, was zur Unterdrückung proinflammatorischer Zytokine und zur Reduktion der Entzündung führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der Immunzellaktivität und die Hemmung entzündungsfördernder Mediatoren .
Ähnliche Verbindungen:
Cilomilast: Ein weiterer PDE4-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften, aber einer anderen chemischen Struktur.
Roflumilast: Ein PDE4-Inhibitor zur Behandlung von COPD, bekannt für seine hohe Potenz und Selektivität.
Apremilast: Ein PDE4-Inhibitor zur Behandlung von Psoriasis und Psoriasis-Arthritis
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für PDE4 und seiner starken entzündungshemmenden Eigenschaften. Es hat sich gezeigt, dass es in PDE4-Assays effektiver als Cilomilast und equipotent mit CDP-840 ist .
Wirkmechanismus
Lirimilast exerts its effects by inhibiting the activity of phosphodiesterase-4 (PDE4), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory cytokines and the reduction of inflammation. The molecular targets and pathways involved include the modulation of immune cell activity and the inhibition of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties but a different chemical structure.
Roflumilast: A PDE4 inhibitor used for the treatment of COPD, known for its high potency and selectivity.
Apremilast: A PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis
Uniqueness of Lirimilast: this compound is unique due to its high selectivity for PDE4 and its potent anti-inflammatory properties. It has been shown to be more effective than Cilomilast and equipotent with CDP-840 in PDE4 assays .
Eigenschaften
IUPAC Name |
[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLFUJKZDAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186582 | |
| Record name | Lirimilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329306-27-6 | |
| Record name | Lirimilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lirimilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIRIMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


